molecular formula C5H6N2O2 B3255948 N-Hydroxyfuran-2-carboximidamide CAS No. 261734-99-0

N-Hydroxyfuran-2-carboximidamide

Cat. No. B3255948
CAS RN: 261734-99-0
M. Wt: 126.11 g/mol
InChI Key: BYRPNZFONPLHNA-UHFFFAOYSA-N
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Description

N-Hydroxyfuran-2-carboximidamide is a chemical compound with the molecular formula C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N-Hydroxyfuran-2-carboximidamide is 1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,5H,6H2 . This indicates that the compound has a furan ring with a carboximidamide group attached to it.


Physical And Chemical Properties Analysis

N-Hydroxyfuran-2-carboximidamide is a powder that is stored at room temperature . It has a melting point of 52-53 degrees Celsius .

Scientific Research Applications

Copper Recovery from Chloride Solutions

N-Hydroxyfuran-2-carboximidamide derivatives, specifically N′-alkyloxypyridinecarboximidamides, have been studied for their effectiveness in extracting copper(II) from chloride solutions. These compounds show promise due to their hydrophobic nature and ability to form complexes with copper(II) and chloride ions, making them suitable for copper(II) recovery in concentrated solutions (Wojciechowska et al., 2017).

Rearrangement and Cyclo-α-elimination in Chemical Synthesis

Research has shown that N-Hydroxyfuran-2-carboximidamide can undergo rearrangement with (diacetoxyiodo)benzene, leading to the production of N-(2-furyl)acetamide. This process presents a convenient route for synthesizing certain chemical structures, which can have broad applications in organic chemistry and materials science (Ramsden & Rose, 1995).

Zinc(II) Extraction from Acidic Chloride Solutions

N-Hydroxyfuran-2-carboximidamide derivatives have been evaluated as efficient zinc(II) extractants from acidic chloride solutions. These compounds demonstrate increased extraction abilities with the rise in chloride ions concentration, highlighting their potential in the selective recovery of zinc(II) from complex solutions (Wojciechowska et al., 2017).

Chromium(VI) Reduction and Elimination

N-Hydroxyfuran-2-carboximidamide has been investigated for its role in the reduction of carcinogenic chromium(VI) in aqueous solutions. Its effectiveness in reducing Cr(VI) under various conditions, like different pH levels, points to its potential application in environmental remediation and water treatment processes (Wójcik et al., 2020).

Quantitative Analysis in Chemical Processes

The compound has been the subject of studies focusing on its quantitative analysis using liquid chromatography-tandem mass spectrometry. Such research is crucial for monitoring and controlling synthesis processes involving N-Hydroxyfuran-2-carboximidamide, ensuring quality and consistency in industrial applications (Wojciechowska et al., 2016).

Vibrational Spectra and Molecular Structure Analysis

N-Hydroxyfuran-2-carboximidamide has also been examined for its molecular structure and vibrational spectra, using techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectral measurements. This detailed structural analysis is important for understanding the compound's chemical behavior and potential applications in various fields (Jasmine et al., 2015).

Safety and Hazards

The safety information for N-Hydroxyfuran-2-carboximidamide includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-hydroxyfuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRPNZFONPLHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyfuran-2-carboximidamide

CAS RN

50892-99-4
Record name N-Hydroxy-2-furancarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50892-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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